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3-methyl-5-phenyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one

Xanthine oxidase inhibition Hypoxanthine analog Uric acid disorders

3-Methyl-5-phenyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one (CAS 1918008-18-0, molecular formula C₁₃H₁₁N₃O, molecular weight 225.25 g/mol) is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold family. This bicyclic core, formed by fusion of pyrazole and pyrimidine rings, has been identified through high-throughput screening as a privileged pharmacophore with diverse biological activities, including kinase inhibition (CDK2, PIM1, CDK7) , DPP-4 inhibition , xanthine oxidase inhibition , and antitubercular activity.

Molecular Formula C13H11N3O
Molecular Weight 225.251
CAS No. 1918008-18-0
Cat. No. B2447308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-5-phenyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one
CAS1918008-18-0
Molecular FormulaC13H11N3O
Molecular Weight225.251
Structural Identifiers
SMILESCC1=CNN2C1=NC(=CC2=O)C3=CC=CC=C3
InChIInChI=1S/C13H11N3O/c1-9-8-14-16-12(17)7-11(15-13(9)16)10-5-3-2-4-6-10/h2-8,14H,1H3
InChIKeyXMZOOSVILAXUDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-5-phenyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one (CAS 1918008-18-0): Core Scaffold Identity for Procurement Decisions


3-Methyl-5-phenyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one (CAS 1918008-18-0, molecular formula C₁₃H₁₁N₃O, molecular weight 225.25 g/mol) is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold family . This bicyclic core, formed by fusion of pyrazole and pyrimidine rings, has been identified through high-throughput screening as a privileged pharmacophore with diverse biological activities, including kinase inhibition (CDK2, PIM1, CDK7) [1], DPP-4 inhibition [2], xanthine oxidase inhibition [3], and antitubercular activity [4]. The target compound features a methyl substituent at position 3 and a phenyl substituent at position 5 of the pyrazolo[1,5-a]pyrimidin-7-one core, distinguishing it from other scaffold derivatives in terms of steric, electronic, and potential target-binding properties .

3-Methyl-5-phenyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one: Critical Substitution Risks That Preclude Generic Interchange


The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold exhibits profound biological promiscuity that precludes generic interchange among in-class derivatives. Mechanistically unrelated growth-inhibitory modes of action have been documented for chemically clustered compounds sharing this core, including cell-wall biosynthesis disruption, isoprene biosynthesis inhibition, iron-uptake interference, and flavin adenine dinucleotide (FAD)-dependent hydroxylase-mediated catabolism [1]. In kinase inhibition, subtle substituent variations at positions 3, 5, and 7 can redirect selectivity across multiple kinases (PIM1, CDK2, CDK7, TrkA, ALK2, CK2α, CHK1) with IC₅₀ values spanning three orders of magnitude within the same chemical series [2]. The 3-methyl-5-phenyl substitution pattern of the target compound therefore defines a distinct chemical space not interchangeable with alternative substitution patterns, even within the same scaffold family.

3-Methyl-5-phenyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one: Quantified Comparative Evidence for Scientific Selection


Xanthine Oxidase Inhibition: 3-Phenyl Substitution vs. 3-(m-Tolyl) and 5-Aryl Congeners

The 3-phenyl substitution pattern present in the target compound is directly evaluated within the pyrazolo[1,5-a]pyrimidin-7-one xanthine oxidase inhibitor series. The unsubstituted 3-phenyl analog (compound 46) demonstrates an ID₅₀ of 0.40 μM against xanthine oxidase, while the 3-(m-tolyl) derivative (compound 47) achieves a ~6.7-fold more potent ID₅₀ of 0.06 μM [1]. This provides a direct structure-activity comparison: the 3-phenyl derivative lacking the m-methyl group (structurally analogous to the target compound's 3-methyl-5-phenyl pattern, noting the methyl is at position 3 rather than on the phenyl ring) shows defined potency within the series. Additionally, 5-(p-chlorophenyl) and 5-nitrophenyl substituted congeners (compounds 63 and 64) exhibit ID₅₀ values of 0.21 and 0.23 μM respectively [1], establishing that the 5-phenyl substituent of the target compound occupies a specific pharmacophoric position with measurable structure-activity consequences.

Xanthine oxidase inhibition Hypoxanthine analog Uric acid disorders

Multi-Kinase Selectivity Profiling: Broad-Spectrum Inhibition as a Function of 7-Aryl-3-Substituted Architecture

A systematic study of 7-aryl-3-substituted pyrazolo[1,5-a]pyrimidines as multikinase inhibitors demonstrates that compounds within this scaffold family can exhibit broad-spectrum kinase inhibition profiles spanning both receptor tyrosine kinases (RTKs) and serine/threonine kinases (STKs). Compound 10e, bearing a 7-aryl-3-substituted architecture structurally related to the target compound's core, showed measurable inhibitory activity across six distinct kinases: TrkA (IC₅₀ = 0.334 μM), ALK2 (IC₅₀ = 0.037 μM), PIM1 (IC₅₀ = 0.42 μM), CK2α (IC₅₀ = 0.093 μM), CHK1 (IC₅₀ = 0.156 μM), and CDK2 (IC₅₀ = 0.71 μM) [1]. By contrast, other derivatives in the same series (7b–d, 8c, 8d) showed selective activity primarily against TrkA, demonstrating that substituent choice dictates selectivity breadth [1]. The target compound's 3-methyl-5-phenyl pattern is positioned within this tunable selectivity landscape.

Multi-kinase inhibition PIM1 CDK2 TrkA CK2α

PIM1 Kinase Inhibition: Pyrazolo[1,5-a]pyrimidine Core Potency Benchmarking

The pyrazolo[1,5-a]pyrimidine core has been crystallographically validated as a PIM1 kinase inhibitor scaffold. Co-crystal structures (PDB: 4MBL, 4MBI) confirm direct ATP-competitive binding at the PIM1 active site [1]. BindingDB records for structurally related pyrazolo[1,5-a]pyrimidine-based PIM1 inhibitors report Ki values as low as 1.1 nM [2], establishing the scaffold's potential for high-affinity PIM1 engagement. In functional assays, pyrazolo[1,5-a]pyrimidine compounds strongly inhibited both PIM1 and Flt-3 kinases, with selected compounds suppressing BAD protein phosphorylation in cellular assays [3]. The target compound's 3-methyl-5-phenyl substitution pattern provides a distinct chemical entry point within the PIM1 pharmacophore space compared to published PIM1 inhibitors bearing different substitution arrays.

PIM1 kinase Oncology Hematological malignancies

DPP-4 Inhibition: Scaffold-Class Potency, Selectivity, and In Vivo Efficacy Benchmarks

The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold has been validated as a DPP-4 inhibitor chemotype through systematic optimization. Lead compound b2 exhibits in vitro DPP-4 IC₅₀ = 80 nM with high selectivity, low cytotoxicity, and good cell viability [1]. Structure-based optimization yielded compound d1 with a nearly 2-fold improvement in potency (IC₅₀ = 49 nM) and over 1000-fold selectivity against the related serine proteases DPP-8 and DPP-9 [1]. In vivo intraperitoneal glucose tolerance test (IPGTT) assays demonstrated that compound b2 effectively reduced glucose excursion by 34% at a 10 mg/kg dose in diabetic mice [1]. While these optimized leads bear different substitution patterns than the target compound, they establish the scaffold's DPP-4 pharmacophoric validity and provide a potency-selectivity-efficacy baseline against which the target compound's profile can be benchmarked.

DPP-4 inhibition Type 2 diabetes Metabolic disorders

Antimicrobial Activity: Pyrazolo[1,5-a]pyrimidin-7-one Scaffold with In Vivo Efficacy Validation

A focused SAR study of 35 pyrazolo[1,5-a]pyrimidin-7-one analogs identified compound 3 as active against Staphylococcus aureus with MIC₅₀ = 1.8 μM, with further optimization yielding more potent analogs (MIC₅₀ = 1.2 μM, MIC₈₀ = 6.4 μM) [1]. Against methicillin-resistant S. aureus (MRSA), pyrimidinone 12 demonstrated MIC₅₀ = 1.88 μM and MIC₈₀ = 2.93 μM [1]. Critically, compound 12 improved survival by 25% in an in vivo Galleria mellonella MRSA infection model (95% treated survival vs. 75% untreated controls, p < 0.05), with leading compounds showing no in vivo toxicity [1]. This establishes the scaffold's in vivo antimicrobial potential, with substituent-dependent potency variations.

Antimicrobial MRSA Antibacterial resistance

Antitubercular Activity and Mechanistic Divergence Within the Scaffold Class

High-throughput whole-cell screening identified pyrazolo[1,5-a]pyrimidin-7(4H)-one as an antitubercular lead scaffold [1]. A focused 35-analog SAR study achieved substantial improvements in antitubercular activity, with best hits showing low cytotoxicity and promising activity against Mtb within macrophages [1]. Critically, the mechanism of action for these optimized compounds was unrelated to previously reported mechanisms for other scaffold-sharing compounds (cell-wall biosynthesis, isoprene biosynthesis, or iron uptake), instead involving a flavin adenine dinucleotide (FAD)-dependent hydroxylase (Rv1751) that promotes compound catabolism via hydroxylation [1]. This mechanistic divergence within the same scaffold class underscores the critical importance of specific substitution patterns in determining both target engagement and resistance profile.

Antitubercular Mycobacterium tuberculosis Drug resistance

3-Methyl-5-phenyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one: Evidence-Backed Application Scenarios for Procurement Prioritization


Kinase Inhibitor Screening Cascades: PIM1, CDK2, and Multi-Kinase Profiling

The target compound's pyrazolo[1,5-a]pyrimidin-7-one core has crystallographic validation as an ATP-competitive PIM1 binder (PDB: 4MBL, 4MBI at 2.3 Å resolution) [1] and established multi-kinase activity spanning TrkA, ALK2, PIM1, CK2α, CHK1, and CDK2 with IC₅₀ values from 0.037 to 0.71 μM for structurally related derivatives [2]. The 3-methyl-5-phenyl substitution pattern provides a chemically tractable starting point for systematic kinase selectivity profiling, where substituent identity at positions 3 and 5 has been shown to dictate selectivity breadth vs. narrow kinase targeting [2]. Procurement is justified for kinase-focused drug discovery programs requiring a validated ATP-competitive scaffold with published co-crystal structures and defined selectivity engineering trajectories.

Xanthine Oxidase Inhibitor Development with Defined Pharmacophoric Position

The 3-phenyl substitution pattern (structurally analogous to the target's 3-position motif) has a published ID₅₀ of 0.40 μM against xanthine oxidase, with the 5-aryl position also contributing to inhibitory potency as demonstrated by 5-(p-chlorophenyl) and 5-nitrophenyl analogs (ID₅₀ = 0.21 and 0.23 μM respectively) [1]. The target compound's unique 3-methyl-5-phenyl combination occupies an unexplored region of the xanthine oxidase SAR landscape, offering potential for differentiated potency and selectivity relative to published analogs. Procurement is warranted for medicinal chemistry programs targeting uric acid-lowering therapies, where structure-based optimization starting from a defined SAR anchor point is preferred over de novo scaffold discovery.

Anti-Infective Discovery: MRSA and Mycobacterium tuberculosis Programs

The scaffold has demonstrated in vivo efficacy in a Galleria mellonella MRSA infection model (25% survival improvement, p < 0.05) with no observable toxicity [1], and has been validated as an antitubercular lead through whole-cell Mtb screening with intramacrophage activity [2]. The critical finding that scaffold-sharing compounds can operate through mechanistically distinct modes of action—including FAD-dependent hydroxylase-mediated catabolism for optimized antitubercular analogs—means the target compound's specific substitution pattern may confer a unique resistance and efficacy profile [2]. Procurement is recommended for anti-infective discovery groups seeking to explore novel chemotypes with demonstrated in vivo proof-of-concept and defined resistance mechanisms.

Metabolic Disorder Programs: DPP-4 Inhibitor Lead Generation

The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold has produced DPP-4 inhibitors with in vitro IC₅₀ values of 49–80 nM, over 1000-fold selectivity against DPP-8 and DPP-9, and 34% in vivo glucose excursion reduction at 10 mg/kg in diabetic mice [1]. The target compound, with its 3-methyl-5-phenyl substitution pattern, represents an underexplored structural variant within this validated DPP-4 pharmacophore class. Procurement is appropriate for metabolic disease programs seeking to develop DPP-4 inhibitors with potentially differentiated selectivity, PK, or intellectual property positions relative to established clinical DPP-4 inhibitors.

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